molecular formula C20H25N10NaO10P B1497158 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt CAS No. 113753-10-9

2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt

Cat. No. B1497158
CAS RN: 113753-10-9
M. Wt: 619.4 g/mol
InChI Key: MSLAZQJHJYIKFQ-UHFFFAOYSA-N
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Description

2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt, also known as ApG, is a nucleotide analogue that has been extensively studied for its potential use in scientific research. ApG has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Mechanism of Action

2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt functions as a nucleotide analogue, and is incorporated into RNA molecules in place of guanosine. Once incorporated, 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt can act as a competitive inhibitor of various cellular processes that require guanosine, such as RNA capping and translation initiation.
Biochemical and Physiological Effects:
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt has been found to have a range of biochemical and physiological effects. It has been shown to inhibit RNA capping in vitro, and to reduce the replication of certain viruses. 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt has also been found to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt is its ability to selectively inhibit RNA capping, without affecting other cellular processes. This makes it a valuable tool for investigating the role of RNA capping in various biological processes. However, one limitation of 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt. One area of interest is the development of more efficient synthesis methods, which could reduce the cost of 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt and make it more widely available for research. Another area of interest is the development of 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt analogues with improved biochemical and physiological properties, such as increased potency or selectivity. Finally, 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt could be used as a starting point for the development of new anti-cancer agents, based on its ability to inhibit cancer cell proliferation.

Scientific Research Applications

2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt has been used extensively in scientific research as a tool for investigating various cellular processes. It has been found to be particularly useful in the study of RNA capping, a process that involves the addition of a 5'-cap to RNA molecules. 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt has also been used to study the role of RNA capping in viral replication, as well as the mechanisms of translation initiation.

properties

InChI

InChI=1S/C20H25N10O10P.Na/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34;/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLAZQJHJYIKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585119
Record name PUBCHEM_16219201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt

CAS RN

113753-10-9
Record name PUBCHEM_16219201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt
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2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt
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2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt
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2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt
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2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt
Reactant of Route 6
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt

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